2-(2-chlorophenoxy)-N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]acetamide
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Overview
Description
2-(2-chlorophenoxy)-N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]acetamide is a complex organic compound that features a chlorophenoxy group and a benzoxazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chlorophenoxy)-N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]acetamide typically involves multiple steps. One common method includes the reaction of 2-chlorophenol with chloroacetyl chloride to form 2-(2-chlorophenoxy)acetyl chloride. This intermediate is then reacted with 3-(5-ethyl-1,3-benzoxazol-2-yl)aniline under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-(2-chlorophenoxy)-N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., Cl₂, Br₂) and nucleophiles (e.g., NH₃, OH⁻).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
2-(2-chlorophenoxy)-N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]acetamide has several scientific research applications:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-chlorophenoxy)-N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
2-(2-chlorophenoxy)acetic acid: A simpler analog with similar structural features.
N-(3-benzoxazol-2-yl)phenylacetamide: Lacks the chlorophenoxy group but retains the benzoxazole moiety.
2-(2-bromophenoxy)-N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]acetamide: A brominated analog with potentially different reactivity and properties.
Uniqueness
2-(2-chlorophenoxy)-N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]acetamide is unique due to the combination of its chlorophenoxy and benzoxazole groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C23H19ClN2O3 |
---|---|
Molecular Weight |
406.9 g/mol |
IUPAC Name |
2-(2-chlorophenoxy)-N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]acetamide |
InChI |
InChI=1S/C23H19ClN2O3/c1-2-15-10-11-21-19(12-15)26-23(29-21)16-6-5-7-17(13-16)25-22(27)14-28-20-9-4-3-8-18(20)24/h3-13H,2,14H2,1H3,(H,25,27) |
InChI Key |
AUHALXQYJJORJK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)OC(=N2)C3=CC(=CC=C3)NC(=O)COC4=CC=CC=C4Cl |
Origin of Product |
United States |
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